(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
Description
The compound “(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one” belongs to the oxazolone family, a class of heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen atoms. Oxazolones are versatile intermediates in organic synthesis and exhibit diverse pharmacological activities depending on their substituents . The title compound features a (4Z)-configuration, a furan-2-ylmethylidene group at position 4, and a 4-methylphenyl substituent at position 2.
Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), facilitated by programs like SHELXL and visualization tools such as ORTEP . The planar conformation of the oxazolone ring, common in derivatives like 4-benzylidene-2-phenyl analogs , is critical for molecular packing and intermolecular interactions.
Properties
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10-4-6-11(7-5-10)14-16-13(15(17)19-14)9-12-3-2-8-18-12/h2-9H,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVHLHIJYIZNN-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of furan-2-carbaldehyde with p-tolylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan or oxazole derivatives.
Scientific Research Applications
(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Oxazolone derivatives vary significantly in biological and physicochemical properties based on substituents. Below is a detailed comparison with structurally related compounds:
Key Observations :
- Synthesis : High yields are common for oxazolones (e.g., 85% for methoxy derivatives ), but yields for furan-containing analogs are less documented.
- Crystallography: Most derivatives crystallize in triclinic or monoclinic systems, with planar oxazolone cores. Deviations arise from bulky substituents (e.g., diphenylpyrazole ).
Pharmacological and Reactivity Comparisons
Key Observations :
- Bioactivity: Methoxy and benzylidene derivatives show pronounced antimicrobial effects , while the target compound’s furan group could modulate specificity toward fungal or viral targets.
- Reactivity : Electron-rich substituents (e.g., furan) may accelerate nucleophilic attacks on the oxazolone ring, whereas electron-withdrawing groups (e.g., methoxy) stabilize the ring for storage .
Spectroscopic Comparisons
1H/13C NMR data for oxazolones typically show:
- Oxazolone carbonyl : ~170–175 ppm (13C) .
- Methylene protons : Deshielded signals at δ 6.5–7.5 ppm (1H) for benzylidene/furan groups .
- Methyl groups : Sharp singlets near δ 2.3–2.5 ppm (1H) .
UV-Vis spectra often exhibit strong absorption at 250–300 nm due to conjugated π systems .
Biological Activity
The compound (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one, also known as a furan-based oxazolone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a furan ring and an oxazolone moiety. The following table summarizes its key properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15N1O3 |
| Molecular Weight | 269.30 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of furan compounds showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation . The interaction with thioredoxin reductase (TrxR) is particularly noted as a promising target for anticancer drug development .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It can bind to specific receptors modulating signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, promoting cell death.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of furan-derived compounds were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that the furan derivatives exhibited varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of oxazolone derivatives demonstrated that these compounds could significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 40% compared to control groups treated with vehicle alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
